

Application Notes and Protocols: Phd2-IN-1 for In Vitro Cell Culture

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Compound of Interest

Compound Name: *Phd2-IN-1*

Cat. No.: *B12387693*

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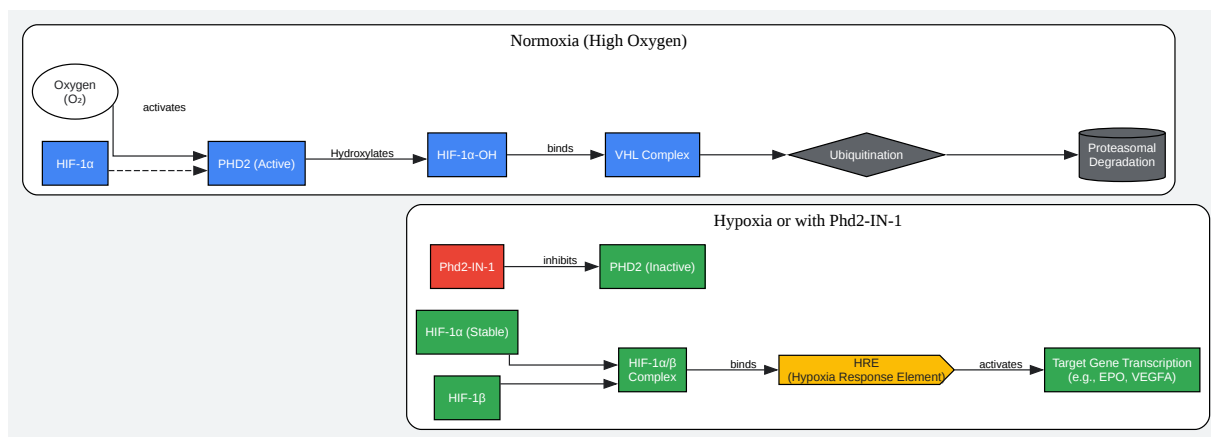
Audience: Researchers, scientists, and drug development professionals.

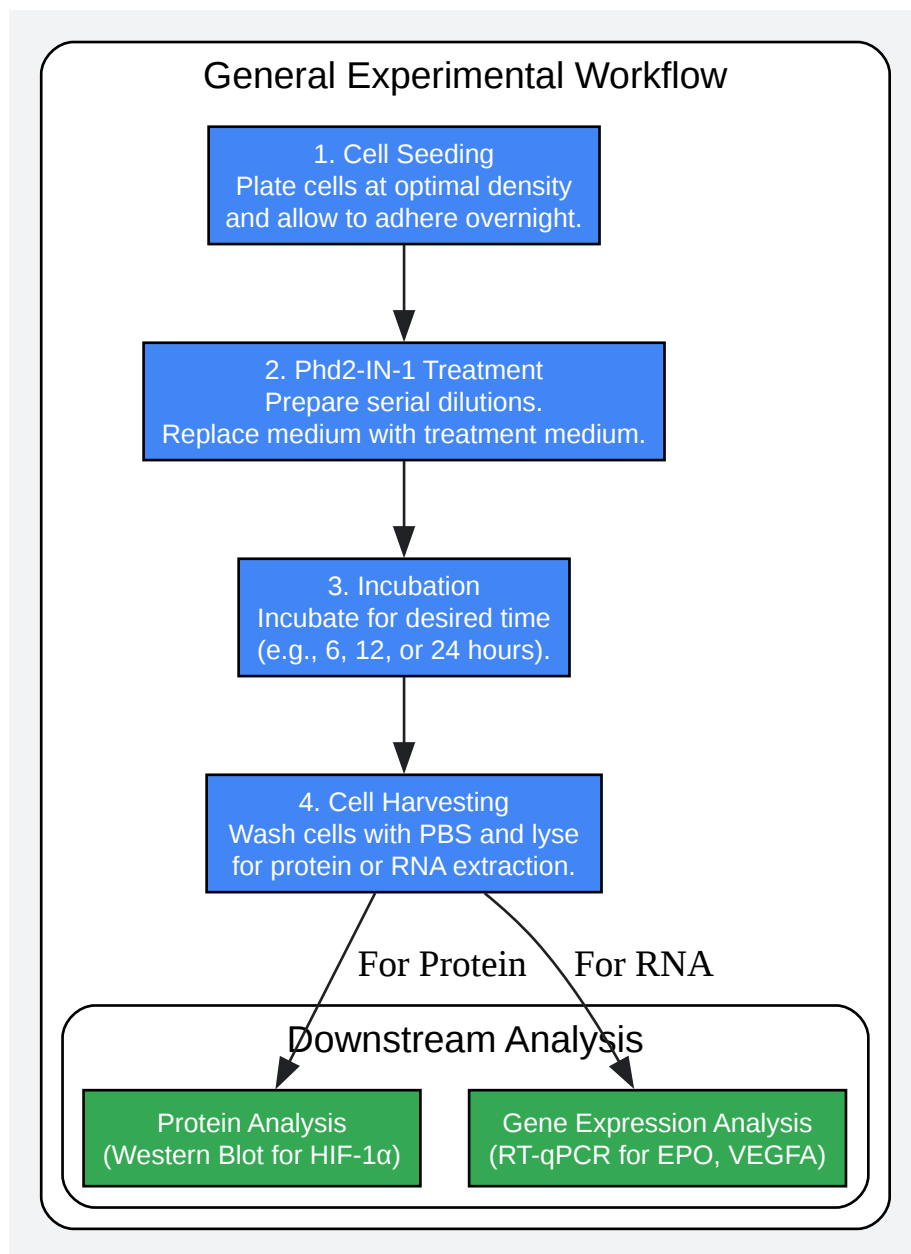
Introduction: Prolyl Hydroxylase Domain-containing protein 2 (PHD2) is a critical cellular oxygen sensor that plays a pivotal role in the regulation of the Hypoxia-Inducible Factor (HIF) pathway.[1][2][3] Under normal oxygen conditions (normoxia), PHD2 hydroxylates specific proline residues on the HIF- α subunit, marking it for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[4][5] This process keeps HIF- α levels low. In hypoxic conditions, PHD2 activity is inhibited, leading to the stabilization of HIF- α , which then translocates to the nucleus to activate a wide array of genes involved in erythropoiesis, angiogenesis, and metabolism.[2][4]

Phd2-IN-1 is a potent and selective small-molecule inhibitor of PHD2 with an IC_{50} of 22.53 nM.[6] By inhibiting PHD2, **Phd2-IN-1** effectively mimics a hypoxic state, leading to the stabilization of HIF- α and the induction of downstream target genes, even in the presence of normal oxygen levels. This makes it a valuable tool for studying the physiological and pathological roles of the HIF pathway and for therapeutic research, particularly in areas like anemia.[6][7]

Mechanism of Action: PHD2-HIF Signaling

The primary mechanism of **Phd2-IN-1** is the inhibition of PHD2's enzymatic activity, which disrupts the oxygen-dependent degradation of HIF-1 α . Under normoxic conditions, PHD2 utilizes O_2 and α -ketoglutarate to hydroxylate HIF-1 α , leading to its degradation. **Phd2-IN-1** competes with the α -ketoglutarate co-substrate, preventing this hydroxylation and causing HIF-1 α to accumulate and become transcriptionally active.[8]





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